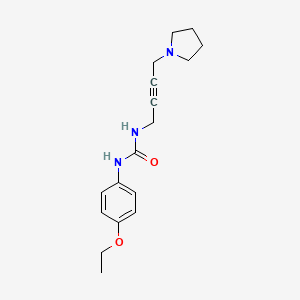

1-(4-Ethoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, also known as EPPBU, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields.

Scientific Research Applications

Molecular Interaction Studies

Research on N-(pyridin-2-yl),N'-substituted ureas, including structures similar to 1-(4-Ethoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, has contributed significantly to understanding molecular interactions, such as hydrogen bonding and complexation effects. Studies by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-R(1)-ureas with substituted 2-amino-1,8-naphthyridines and benzoates, revealing insights into the classical substituent effect on association through NMR spectroscopic titrations and quantum chemical calculations (Ośmiałowski et al., 2013).

Synthesis and Stereochemical Analysis

In another domain, the stereoselective synthesis of active metabolites for potent kinase inhibitors demonstrates the relevance of urea derivatives in medicinal chemistry. Chen et al. (2010) described the synthesis and stereochemical determination of an active metabolite of the PI3 kinase inhibitor PKI-179, showcasing the utility of urea derivatives in the development of pharmaceuticals (Chen et al., 2010).

Material Science and Polymer Research

The field of material science has also benefited from the study of urea derivatives. For instance, the development of n-type conjugated polyelectrolytes for applications as electron transport layers in polymer solar cells by Hu et al. (2015) underscores the versatility of these compounds in enhancing the efficiency of renewable energy technologies (Hu et al., 2015).

Corrosion Inhibition

Furthermore, urea derivatives have shown promise as corrosion inhibitors, contributing to the preservation of metal surfaces in corrosive environments. Jeeva et al. (2015) synthesized new Mannich bases derived from urea and examined their efficacy as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the potential for these compounds in industrial applications (Jeeva et al., 2015).

properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-2-22-16-9-7-15(8-10-16)19-17(21)18-11-3-4-12-20-13-5-6-14-20/h7-10H,2,5-6,11-14H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBPIOKLKUWXAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC#CCN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2731450.png)

![3-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2731458.png)

![(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2731463.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2731472.png)